molecular formula C17H27N3O3S B5370680 N-[2-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-2-oxoethyl]methanesulfonamide

N-[2-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-2-oxoethyl]methanesulfonamide

Cat. No.: B5370680
M. Wt: 353.5 g/mol
InChI Key: FDTXDDQTPGHRST-UHFFFAOYSA-N
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Description

N-[2-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-2-oxoethyl]methanesulfonamide is a complex organic compound with a diverse range of applications in scientific research and industry. This compound features a piperidine ring, a phenylethyl group, and a methanesulfonamide moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-2-oxoethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. The phenylethyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the methyl group via alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-2-oxoethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-2-oxoethyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-2-methyl-N-phenylprop-2-enamide
  • N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
  • N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide

Uniqueness

N-[2-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-2-oxoethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-19(12-10-15-7-4-3-5-8-15)16-9-6-11-20(14-16)17(21)13-18-24(2,22)23/h3-5,7-8,16,18H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTXDDQTPGHRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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